molecular formula C11H17N B1616330 Aniline, N-isopentyl- CAS No. 2051-84-5

Aniline, N-isopentyl-

Cat. No.: B1616330
CAS No.: 2051-84-5
M. Wt: 163.26 g/mol
InChI Key: HXKYNBCJKDAHOJ-UHFFFAOYSA-N
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Description

Aniline, N-isopentyl- is an organic compound with the molecular formula C11H17N. It is a derivative of aniline where the hydrogen atom on the nitrogen is replaced by an isopentyl group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aniline, N-isopentyl- can be synthesized through the alkylation of aniline with isopentyl halides. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the aniline, followed by the addition of isopentyl halide to form the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetone.

Industrial Production Methods: In an industrial setting, the production of Aniline, N-isopentyl- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: Aniline, N-isopentyl- can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur, where the isopentyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Aniline, N-isopentyl- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Aniline, N-isopentyl- involves its interaction with various molecular targets. The isopentyl group can influence the compound’s reactivity and binding affinity to different substrates. The pathways involved may include nucleophilic attack on electrophilic centers, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

    Aniline: The parent compound, which lacks the isopentyl group.

    N-Methyl Aniline: Aniline derivative with a methyl group instead of an isopentyl group.

    N-Ethyl Aniline: Aniline derivative with an ethyl group.

Comparison: Aniline, N-isopentyl- is unique due to the presence of the bulky isopentyl group, which can affect its steric and electronic properties

Properties

IUPAC Name

N-(3-methylbutyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-10(2)8-9-12-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKYNBCJKDAHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278695
Record name Aniline, N-isopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2051-84-5
Record name Benzenamine, N-(3-methylbutyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9282
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aniline, N-isopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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